molecular formula C23H27NO7 B1262923 periglaucine D

periglaucine D

カタログ番号: B1262923
分子量: 429.5 g/mol
InChIキー: SOMHCTSZFQAYCX-LUYVKGCYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Periglaucine D is an isoquinoline alkaloid. It has a role as a metabolite.

科学的研究の応用

Antiparasitic Properties

Recent studies have highlighted the antiparasitic effects of Periglaucine D, particularly against Acanthamoeba triangularis. This organism is known to cause severe infections, and compounds derived from Pericampylus glaucus have shown significant efficacy in inhibiting its viability.

  • Nanoparticle Encapsulation : this compound has been encapsulated in poly (dl-lactide-co-glycolide) (PLGA) nanoparticles to enhance its therapeutic efficacy. The encapsulation efficiency was reported at approximately 90%, allowing for effective delivery and sustained release of the compound in vitro .
  • In Vitro Studies : In studies involving PLGA nanoparticles loaded with this compound, significant inhibition of Acanthamoeba triangularis trophozoites was observed, with viability reductions of up to 74.9% at concentrations of 100 µg/mL. The nanoparticles demonstrated a dose-dependent cytotoxicity profile against lung epithelial cell lines, indicating a favorable safety profile for potential therapeutic use .

Antitumor Activity

This compound has also been investigated for its antitumor properties. The compound exhibits activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.

  • Mechanism of Action : The antitumor effects are believed to be mediated by the compound’s ability to interfere with cellular signaling pathways that promote tumor growth. This includes the inhibition of COX enzymes, which are involved in inflammatory processes that can lead to tumor progression .

Drug Delivery Systems

The development of advanced drug delivery systems utilizing this compound is a significant area of research.

  • PLGA Nanoparticles : The use of PLGA as a carrier for this compound allows for controlled release and improved bioavailability. Studies have shown that PLGA nanoparticles can effectively encapsulate the compound, facilitating its transport across biological barriers such as the blood-brain barrier, which is crucial for targeting central nervous system infections .
  • Release Profiles : In vitro release studies indicate that this compound can be released in a sustained manner from PLGA nanoparticles, with approximately 70% release observed after 24 hours in phosphate-buffered saline at pH 7.5 . This sustained release profile enhances the potential for prolonged therapeutic effects.

Future Directions and Case Studies

The ongoing research into this compound suggests several promising avenues for future investigation:

  • Clinical Trials : Further clinical studies are needed to evaluate the safety and efficacy of this compound in human subjects, particularly in treating parasitic infections and tumors.
  • Combination Therapies : Investigating the synergistic effects of this compound with other therapeutic agents could enhance its efficacy against resistant strains of parasites or cancer cells.

Data Summary Table

ApplicationMechanismDelivery SystemEfficacy Observed
AntiparasiticInhibition of AcanthamoebaPLGA NanoparticlesUp to 74.9% viability reduction
AntitumorApoptosis inductionPLGA NanoparticlesSignificant activity against cancer
Drug DeliveryControlled releasePLGA NanoparticlesSustained release over 72 hours

特性

分子式

C23H27NO7

分子量

429.5 g/mol

IUPAC名

(1S,11S,13S,14R,15S,19R)-14,15-dimethoxy-20-methyl-19-(2-oxopropyl)-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one

InChI

InChI=1S/C23H27NO7/c1-12(25)5-13-8-21-9-16(26)20(27-3)23(28-4)22(21,24(13)2)10-19(31-23)14-6-17-18(7-15(14)21)30-11-29-17/h6-7,13,19-20H,5,8-11H2,1-4H3/t13-,19-,20-,21-,22-,23-/m0/s1

InChIキー

SOMHCTSZFQAYCX-LUYVKGCYSA-N

異性体SMILES

CC(=O)C[C@H]1C[C@@]23CC(=O)[C@@H]([C@]4([C@]2(N1C)C[C@H](O4)C5=CC6=C(C=C35)OCO6)OC)OC

正規SMILES

CC(=O)CC1CC23CC(=O)C(C4(C2(N1C)CC(O4)C5=CC6=C(C=C35)OCO6)OC)OC

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
periglaucine D
Reactant of Route 2
periglaucine D
Reactant of Route 3
periglaucine D
Reactant of Route 4
periglaucine D
Reactant of Route 5
periglaucine D
Reactant of Route 6
periglaucine D

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。